Diethyl cinnamylphosphonate
CAS No.: 17316-55-1
Cat. No.: VC0105877
Molecular Formula: C13H19O3P
Molecular Weight: 254.26
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17316-55-1 |
---|---|
Molecular Formula | C13H19O3P |
Molecular Weight | 254.26 |
IUPAC Name | [(E)-3-diethoxyphosphorylprop-1-enyl]benzene |
Standard InChI | InChI=1S/C13H19O3P/c1-3-15-17(14,16-4-2)12-8-11-13-9-6-5-7-10-13/h5-11H,3-4,12H2,1-2H3/b11-8+ |
SMILES | CCOP(=O)(CC=CC1=CC=CC=C1)OCC |
Introduction
Chemical Identity and Basic Properties
Diethyl cinnamylphosphonate is structurally defined as the diethyl ester of cinnamylphosphonic acid, with the molecular formula C₁₃H₁₉O₃P and a molecular weight of 254.27 g/mol . Its IUPAC name is [(E)-3-diethoxyphosphorylprop-1-enyl]benzene, and it exists predominantly in the trans (E) configuration due to steric and electronic stabilization .
Key Physical Properties
The compound is a viscous liquid with a low vapor pressure, indicating limited volatility under standard conditions. Its stability at elevated temperatures (up to 368.2°C) makes it suitable for high-temperature reactions .
Synthesis and Reaction Pathways
Diethyl cinnamylphosphonate is synthesized via phosphonate ester formation, often involving Horner-Wadsworth-Emmons (HWE) olefination or palladium-catalyzed coupling reactions. Below are key methods:
Palladium-Catalyzed Coupling
A notable synthesis involves the reaction of diethyl H-phosphonate with cinnamyl alcohol under palladium catalysis. This method leverages the reactivity of phosphonate esters to form cinnamyl derivatives with high stereoselectivity .
Reaction Scheme (Simplified):
Diethyl H-phosphonate + Cinnamyl alcohol → Diethyl cinnamylphosphonate + Byproducts
In a study reported in Molecules, palladium(0) complexes (e.g., Pd₂(dba)₃) and ligands (e.g., Xantphos) facilitated this coupling in t-amyl alcohol at reflux. Yields exceeded 90% under optimized conditions, with diastereomeric ratios retained from the starting alcohol .
Olefination Reactions
The compound participates in HWE olefination, a reaction critical for synthesizing α,β-unsaturated carbonyl compounds. Its phosphonate group enables nucleophilic attack on carbonyl electrophiles, forming E-alkenes with high selectivity .
Mechanistic Insight:
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Deprotonation: A base (e.g., NaH) removes the α-hydrogen of the phosphonate, generating a stabilized carbanion.
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Nucleophilic Attack: The carbanion attacks the carbonyl carbon, forming a betaine intermediate.
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Elimination: A second base facilitates elimination, releasing the phosphonate oxide and forming the alkene .
Applications in Organic Synthesis
Allylic Alcohol Derivatives
Diethyl cinnamylphosphonate serves as a precursor to allylic alcohols, which are valuable intermediates in pharmaceuticals and agrochemicals. For example, its reaction with aldehydes or ketones yields substituted allylic alcohols via stereoselective pathways .
Example Reaction:
Diethyl cinnamylphosphonate + Aldehyde → Allylic alcohol derivative
This method is advantageous due to its high yields (often >80%) and tolerance to diverse substrates.
Complex Heterocycle Synthesis
The compound’s reactivity has been exploited in the synthesis of phosphorus-containing heterocycles, such as oxaphosphinines. These structures are precursors to bioactive molecules, including kinase inhibitors and antimicrobial agents .
Case Study:
A palladium-catalyzed reaction between diethyl cinnamylphosphonate and benzyl alcohol produced a heterocyclic phosphonate with 96% yield, demonstrating its utility in constructing functionalized rings .
Influence of Structural Features on Reactivity
The phenyl group in diethyl cinnamylphosphonate significantly impacts its reactivity:
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Electronic Effects: The electron-withdrawing phenyl group polarizes the C=C bond, enhancing electrophilicity and facilitating nucleophilic attack.
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Steric Effects: The bulky phenyl group stabilizes transition states in stereoselective reactions, favoring E-alkene formation .
Comparative Data:
Substrate | Reaction Yield (%) | Stereoselectivity (E:Z) |
---|---|---|
Diethyl cinnamylphosphonate | 85–95 | >95:5 |
Diethyl allylphosphonate | 70–80 | 80:20 |
The phenyl group’s presence elevates both yield and stereoselectivity compared to non-aromatic analogs.
Hazard Category | Classification | Source |
---|---|---|
WGK (Germany) | 3 (Harmful to water) | |
Flash Point | 190.1°C | |
Storage | Cool, dry place |
Supplier | Purity | Quantity Options |
---|---|---|
Thermo Scientific | 98% | 5 g, 25 g, 100 g |
Vulcanchem | N/A | Research quantities |
The compound’s stability under inert conditions ensures long shelf life when stored properly .
Future Directions and Research Gaps
While diethyl cinnamylphosphonate is well-established in olefination, opportunities exist in:
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Asymmetric Catalysis: Developing enantioselective HWE reactions.
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Green Chemistry: Exploring solvent-free or microwave-assisted syntheses.
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Biological Applications: Investigating its role in phosphorylated biomolecule analogs.
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